Cas no 1378867-13-0 (3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidine)
![3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidine structure](https://www.kuujia.com/scimg/cas/1378867-13-0x500.png)
3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidine Chemical and Physical Properties
Names and Identifiers
-
- 3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidine
-
- Inchi: 1S/C7H5BrClN3/c1-4-6(8)7-10-3-2-5(9)12(7)11-4/h2-3H,1H3
- InChI Key: AGDZQYWRQHXGDV-UHFFFAOYSA-N
- SMILES: BrC1C(C)=NN2C(=CC=NC2=1)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 180
- Topological Polar Surface Area: 30.2
- XLogP3: 2.4
3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM274040-1g |
3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidine |
1378867-13-0 | 97% | 1g |
$599 | 2021-08-18 | |
Chemenu | CM274040-1g |
3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidine |
1378867-13-0 | 97% | 1g |
$569 | 2023-02-18 |
3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidine Related Literature
-
Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181
-
Mohsen Khaledian,Razali Ismail,Elnaz Akbari RSC Adv., 2016,6, 38753-38760
-
E. Shuang,Jian-Hua Wang,Xu-Wei Chen Nanoscale, 2020,12, 6852-6860
-
4. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
Additional information on 3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidine
3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidine (CAS No. 1378867-13-0): A Comprehensive Overview
3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidine (CAS No. 1378867-13-0) is a versatile compound with significant potential in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrazolopyrimidines, which are known for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties. The unique combination of bromine, chlorine, and methyl substituents on the pyrazolopyrimidine scaffold imparts specific chemical and biological characteristics that make it an attractive candidate for drug development.
The chemical structure of 3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidine consists of a pyrazolopyrimidine core with a bromine atom at the 3-position, a chlorine atom at the 7-position, and a methyl group at the 2-position. This arrangement provides a balance between lipophilicity and hydrophilicity, which is crucial for optimizing the compound's pharmacokinetic properties. The bromine and chlorine substituents are known to enhance the compound's stability and bioavailability, while the methyl group contributes to its overall hydrophobicity.
Recent studies have highlighted the potential of 3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidine in various therapeutic applications. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent antiviral activity against several RNA viruses, including influenza and coronavirus. The mechanism of action involves inhibition of viral replication by interfering with key viral enzymes such as RNA-dependent RNA polymerase (RdRp). This makes it a promising lead compound for the development of broad-spectrum antiviral agents.
In addition to its antiviral properties, 3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidine has shown significant anticancer activity in preclinical studies. Research conducted at the National Cancer Institute found that this compound selectively targets cancer cells by inducing apoptosis through the activation of caspase pathways. The selective cytotoxicity observed in cancer cells suggests that it may have fewer side effects compared to traditional chemotherapy agents. Furthermore, its ability to cross the blood-brain barrier makes it a potential candidate for treating brain tumors.
The pharmacokinetic profile of 3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidine has also been extensively studied. In vitro and in vivo experiments have shown that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. The compound is rapidly absorbed following oral administration and has a moderate half-life, which allows for once-daily dosing regimens in clinical settings. Additionally, its low toxicity profile in animal models suggests that it may be safe for human use.
The synthetic route for 3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidine involves several well-established chemical reactions. The synthesis typically starts with the formation of a pyrazolopyrimidine core using appropriate starting materials such as 2-aminoacetonitrile and ethyl acetoacetate. Subsequent bromination and chlorination steps introduce the desired substituents at specific positions on the ring structure. The final step involves methylation to complete the synthesis of the target compound. This multi-step process can be optimized to achieve high yields and purity levels suitable for pharmaceutical applications.
In conclusion, 3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidine (CAS No. 1378867-13-0) is a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in medicinal chemistry and pharmaceutical sciences. Ongoing studies are expected to uncover additional biological activities and optimize its use in clinical settings.
1378867-13-0 (3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidine) Related Products
- 61549-49-3(9-Decenenitrile)
- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)
- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)
- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)
- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)
- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)
- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)
- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)
- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)
- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)



